N-(tert-Butoxycarbonyl)-2-bromoaniline

Description

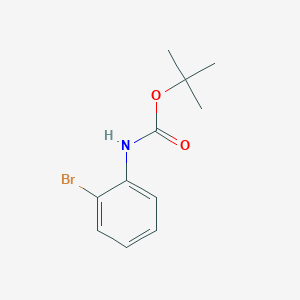

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393753 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78839-75-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide

This guide provides an in-depth overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document details its chemical properties, synthesis, and significant applications, presenting data in a clear, structured format for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected o-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group offers chemists significant control over complex synthesis reactions, as it is stable under various conditions but can be easily removed under mild acidic conditions.[1][2] This characteristic makes it an invaluable intermediate in multi-step pharmaceutical manufacturing.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78839-75-5 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [4] |

| Molecular Weight | 272.14 g/mol | [3][4] |

| Boiling Point | 110 °C at 0.3 mmHg | [3][6] |

| Density | 1.342 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.54 | [3][6] |

| Flash Point | 110 °C (closed cup) | [3] |

| SMILES String | CC(C)(C)OC(=O)Nc1ccccc1Br | [3] |

| InChI Key | UQBGKDLSIIHUEZ-UHFFFAOYSA-N | [3] |

Synthesis Protocols

The introduction of a tert-butoxycarbonyl (Boc) group is a common and crucial step in the synthesis of many complex molecules. The general procedure involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O.

General Experimental Protocol for N-Boc Protection

A widely applicable method for the N-tert-butoxycarbonylation of amines is performed under catalyst-free conditions mediated by water.[7]

Materials:

-

Amine substrate (e.g., 2-bromoaniline)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Acetone

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of the amine substrate in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[7]

-

Add 1 mmol of (Boc)₂O to the stirred mixture at room temperature.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is completely consumed. Reactions are often rapid, completing within minutes.[7]

-

Upon completion, add 5 mL of dichloromethane and continue stirring.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[7]

-

The resulting crude product can be purified by column chromatography on silica gel.[7]

A yttria-zirconia-based Lewis acid catalyst can also be employed to promote the reaction, which is particularly useful for less reactive amines.[8]

Applications in Drug Development

Boc-protected amines like this compound are fundamental intermediates in the synthesis of pharmaceuticals.[1] The Boc group's ability to be selectively removed allows for precise chemical modifications at later stages of a synthesis, a key advantage in creating complex drug molecules.[1]

This compound serves as a precursor in various coupling reactions. For instance, it is used in the synthesis of N-Boc-protected o-aryl anilines. Its presence makes it an ideal substrate for Suzuki coupling reactions to form biaryls.

Experimental Workflow: Synthesis of Arene-Ynamides

A notable application of this compound is in the synthesis of arene-ynamides, which are precursors to complex heterocyclic structures like marinoquinolines.

Caption: Synthetic pathway from this compound to complex quinolines.

Signaling Pathways and Logical Relationships

The utility of Boc-protected intermediates in drug discovery is rooted in their ability to facilitate the synthesis of structurally diverse molecules that can interact with various biological targets. While this compound itself is not directly involved in signaling pathways, it is a critical component in the synthesis of molecules that are. The logical workflow from a simple building block to a potential therapeutic agent is illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 78839-75-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemwhat.com [chemwhat.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide to the Physical Properties of N-Boc-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Boc-2-bromoaniline, also known as tert-butyl (2-bromophenyl)carbamate. This compound is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its physical characteristics is crucial for its effective handling, application in reactions, and for the purification of its derivatives.

Core Physical and Chemical Properties

N-Boc-2-bromoaniline is an N-Boc-protected form of 2-bromoaniline.[1] The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility characteristics and allows for selective reactions at other sites of the molecule.[2]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of N-Boc-2-bromoaniline. It is important to note that a definitive melting point for the 2-bromo isomer is not consistently reported in the literature. For comparative purposes, the melting point of the isomeric N-Boc-4-bromoaniline is included.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [2][3] |

| Molecular Weight | 272.14 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available in cited literature. | |

| Melting Point (4-bromo isomer) | 103-106 °C | [4] |

| Boiling Point | 110 °C at 0.3 mmHg | [1] |

| Density | 1.342 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.54 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in water. | [2][5] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties listed above. These methods are widely applicable to solid organic compounds like N-Boc-2-bromoaniline.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline N-Boc-2-bromoaniline is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Procedure: The N-Boc-2-bromoaniline sample is placed in the round-bottom flask with a boiling chip or magnetic stirrer. The system is evacuated to the desired pressure (e.g., 0.3 mmHg).

-

Heating: The flask is gently heated in an oil bath.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a solid can be determined using the liquid displacement method.

Methodology: Liquid Displacement

-

Initial Mass: A known mass of N-Boc-2-bromoaniline is accurately weighed on an analytical balance.

-

Volume Measurement: A graduated cylinder is filled with a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed, or a non-reactive hydrocarbon). The initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume (V₂) is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V₂ - V₁). The density is then calculated by dividing the mass of the solid by its determined volume.

Determination of Refractive Index

Although N-Boc-2-bromoaniline is a solid at room temperature, its refractive index can be measured by melting the solid and applying the liquid to a refractometer.

Methodology: Abbe Refractometer

-

Sample Preparation: A small sample of N-Boc-2-bromoaniline is melted on a hot plate to a clear liquid.

-

Apparatus Setup: The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry. The instrument is calibrated using a standard of known refractive index.

-

Measurement: A few drops of the molten sample are placed on the lower prism, and the prisms are closed. Light is directed through the sample.

-

Observation: The eyepiece is adjusted until the light and dark fields are in sharp focus. The dividing line is aligned with the crosshairs, and the refractive index is read from the scale. The temperature is also recorded, as refractive index is temperature-dependent.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows relevant to N-Boc-2-bromoaniline.

Caption: Logical workflow for the synthesis of N-Boc-2-bromoaniline.

Caption: General experimental workflow for physical property determination.

References

- 1. N-(tert-ブトキシカルボニル)-2-ブロモアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 78839-75-5: tert-butyl (2-bromophenyl)carbamate [cymitquimica.com]

- 3. tert-Butyl (2-bromophenyl)carbamate | CymitQuimica [cymitquimica.com]

- 4. N-Boc-4-bromoaniline, 97% | Fisher Scientific [fishersci.ca]

- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

An In-depth Technical Guide to tert-butyl (2-bromophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-bromophenyl)carbamate, a key intermediate in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, a standard experimental protocol for its synthesis, and its relevance in the broader context of medicinal chemistry.

Chemical Structure and Properties

Tert-butyl (2-bromophenyl)carbamate, also known as N-Boc-2-bromoaniline, is an organic compound featuring a carbamate functional group.[1] The tert-butyl group provides steric hindrance and influences its reactivity and solubility, while the 2-bromophenyl moiety introduces a bromine atom that can be utilized in further chemical transformations.[1] This compound is typically a white to off-white solid at room temperature and is soluble in organic solvents like dichloromethane and ethyl acetate, with lower solubility in water.[1]

Identifiers and Molecular Details

| Property | Value |

| IUPAC Name | tert-butyl N-(2-bromophenyl)carbamate |

| Synonyms | N-Boc-2-bromoaniline |

| CAS Number | 78839-75-5 |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1Br |

| InChI | InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |

Physical and Spectroscopic Data

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in dichloromethane and ethyl acetate; less soluble in water.[1] |

| ¹H NMR | Spectral data available from suppliers.[2][3] |

| ¹³C NMR | Spectral data available from suppliers.[2][3] |

| IR Spectroscopy | Data available from suppliers.[2][3] |

| Mass Spectrometry | Data available from suppliers.[2][3] |

Synthesis of tert-butyl (2-bromophenyl)carbamate

The most common method for the synthesis of tert-butyl (2-bromophenyl)carbamate is the tert-butoxycarbonylation of 2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the protection of amine functional groups in organic synthesis.

Experimental Protocol

The following is a general experimental procedure for the N-Boc protection of an amine, which can be specifically applied to the synthesis of tert-butyl (2-bromophenyl)carbamate from 2-bromoaniline.

Materials:

-

2-bromoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry acetonitrile

-

Lewis acid catalyst (e.g., yttria-zirconia based catalyst) (optional, can improve reaction rate)

-

Ether

-

10% Sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-bromoaniline (2 mmol) in dry acetonitrile (2.5 mL).

-

If using a catalyst, add it to the solution (20% by weight).

-

With constant stirring, add a solution of di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL) dropwise to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the reaction may be heated to reflux to ensure completion.[4]

-

Upon completion of the reaction, if a solid catalyst was used, filter it off and wash thoroughly with ether (50 mL).[4]

-

Transfer the filtrate to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to yield pure tert-butyl (2-bromophenyl)carbamate.[4]

Applications in Research and Drug Development

Carbamates, and specifically Boc-protected amines like tert-butyl (2-bromophenyl)carbamate, are of significant importance in medicinal chemistry and drug design. The Boc protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under acidic conditions.

Tert-butyl (2-bromophenyl)carbamate serves as a versatile building block. The bromo-substituent on the phenyl ring allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The carbamate moiety itself can act as a peptide bond surrogate, potentially improving the metabolic stability and cell permeability of drug candidates.

Visualizations

Synthesis Workflow

Caption: Synthesis of tert-butyl (2-bromophenyl)carbamate.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in organic synthesis, particularly relevant in the field of drug discovery and development. This document details its physicochemical properties, synthesis, and significant applications, supported by experimental protocols and spectroscopic data.

Core Molecular Data

This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected form of 2-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for temporarily masking the reactivity of the amine functional group, allowing for selective reactions at other sites of the molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 272.14 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |

| CAS Number | 78839-75-5 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 110 °C at 0.3 mmHg | |

| Density | 1.342 g/mL at 25 °C | |

| Refractive Index | n20/D 1.54 |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Workflow

The following diagram illustrates the straightforward synthetic route from the starting material, 2-bromoaniline, to the final product.

Detailed Experimental Protocol for Synthesis

This protocol provides a general method for the N-tert-butoxycarbonylation of anilines.[4]

Materials:

-

2-Bromoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Water

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 2-bromoaniline in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.

-

Stir the mixture at room temperature for several minutes.

-

Add 1.1 mmol of di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting amine), add 5 mL of dichloromethane to the mixture and stir.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H bond, the carbonyl group of the carbamate, and C-H bonds of the aromatic ring and the tert-butyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C=O Stretch (Carbamate) | 1680-1720 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-600 |

Reference IR data for N-(tert-Butoxycarbonyl)-4-bromoaniline, a positional isomer, shows characteristic absorptions in these regions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a signal for the N-H proton, and multiplets for the four aromatic protons. The chemical shifts of the aromatic protons will be influenced by the bromo and the N-Boc-amino substituents.

¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, a signal for the carbonyl carbon, and four distinct signals for the aromatic carbons.

While specific spectral data for this compound is not provided in the search results, ¹H and ¹³C NMR data for the starting material, 2-bromoaniline, are available for reference.[5][6][7]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of biaryl structures, which are common motifs in pharmacologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound serves as an aryl halide partner in this reaction. The Boc-protected amine allows the coupling to proceed without interference from the otherwise reactive N-H bond.

Suzuki-Miyaura Coupling Workflow

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

References

- 1. This compound 97 78839-75-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Bromoaniline(615-36-1) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline from 2-bromoaniline

An In-depth Technical Guide to the

Introduction

N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl N-(2-bromophenyl)carbamate, is a valuable intermediate in organic synthesis.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to 2-bromoaniline is a critical step in multi-step syntheses, particularly in the development of pharmaceuticals and other complex molecules.[3] The Boc group serves to temporarily block the reactivity of the amine functionality, preventing it from participating in undesired side reactions.[4] This protection allows for selective chemical transformations at other positions on the aromatic ring. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[4][5]

This guide provides a comprehensive overview of the synthesis of this compound, including reaction parameters, a detailed experimental protocol, and a workflow visualization for researchers, scientists, and professionals in drug development.

General Reaction Scheme

The synthesis involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or catalyst to yield the N-protected product.[6]

Figure 1: General reaction for the synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes various conditions reported for the N-Boc protection of anilines and other amines, which are applicable to the synthesis of this compound.

| Reagent/Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Starting Amine | 2-Bromoaniline | Primary/Secondary Amine | Aniline | Primary Amine |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |

| Stoichiometry (Boc₂O) | 1.1 equiv[5] | 2-3 equiv[7] | 1.0 equiv | 1.1 equiv |

| Solvent | Dichloromethane (CH₂Cl₂)[5] | Tetrahydrofuran (THF)[6][7] | Solvent-free[8] | Dioxane/Water (1:1)[5] |

| Base/Catalyst | 4-Dimethylaminopyridine (DMAP) | Triethylamine (TEA)[6] | Iodine (catalytic)[8] | Sodium Bicarbonate (NaHCO₃)[5] |

| Stoichiometry (Base) | Catalytic | 1-1.5 equiv[7] | N/A | 2.0 equiv[5] |

| Temperature | Room Temperature[5] | Room Temp. or 40 °C[7] | Room Temperature[8] | 0 °C to Room Temp.[5] |

| Reaction Time | 1 hour[5] | Not specified | Not specified | 4-12 hours[5] |

| Yield | High yields generally reported[7] | High yields generally reported[7] | High yields generally reported | Up to 96%[5] |

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound based on common procedures for the Boc protection of amines.[5][7]

Materials and Reagents:

-

2-Bromoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-bromoaniline (1.0 equiv) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.2 equiv), to the solution.[6] Alternatively, a biphasic system with sodium bicarbonate in water/dioxane can be used.[5]

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.[5] If the reaction is exothermic, the addition can be performed in an ice bath at 0 °C.[5]

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5][9]

-

Workup:

-

Once the reaction is complete, add water to the mixture.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[5]

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]

-

Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to yield the final product.[11][12]

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the Boc protection of 2-bromoaniline.

Caption: Experimental workflow for the synthesis of N-Boc-2-bromoaniline.

References

- 1. N-(叔丁氧基羰基)-2-溴苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Page loading... [guidechem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 12. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-bromoaniline

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Synonyms

This compound is systematically named and known by several synonyms in chemical literature and supplier catalogs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is a defining feature of its nomenclature.

| Identifier Type | Value |

| Systematic Name | tert-butyl (2-bromophenyl)carbamate |

| Common Name | This compound |

| CAS Number | 78839-75-5 |

| Synonyms | N-Boc-2-bromoaniline, 2-Bromo-N-(tert-butoxycarbonyl)aniline, tert-Butyl N-(2-bromophenyl)carbamate |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. This information is critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO₂ | |

| Molecular Weight | 272.14 g/mol | |

| Boiling Point | 110 °C at 0.3 mmHg | |

| Density | 1.342 g/mL at 25 °C | |

| Refractive Index | n20/D 1.54 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Melting Point | Not available for the 2-bromo isomer. The related 4-bromo isomer has a melting point of 103-106 °C.[1] |

Spectral Data

Detailed spectral data is essential for the characterization and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

| Spectroscopy | Expected Peaks and Patterns |

| ¹H NMR | The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons should appear as a multiplet in the range of 7.0-7.6 ppm. The N-H proton will likely appear as a broad singlet between 6.5 and 8.0 ppm. |

| ¹³C NMR | The tert-butyl carbons should produce two signals: one around 28 ppm for the methyl carbons and another around 80 ppm for the quaternary carbon. The aromatic carbons are expected in the 115-140 ppm range, with the carbon bearing the bromine atom being at the lower end of this range. The carbonyl carbon of the Boc group should appear around 152-155 ppm. |

| FT-IR (cm⁻¹) | The N-H stretch is expected as a sharp to moderately broad peak around 3300-3400 cm⁻¹. The C-H stretches of the aromatic ring and the alkyl groups will be in the 2850-3100 cm⁻¹ region. A strong carbonyl (C=O) stretch from the Boc group is anticipated around 1700-1730 cm⁻¹. The C-N stretch and aromatic C=C stretches will appear in the 1200-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 271 and 273 in an approximately 1:1 ratio, characteristic of a compound containing one bromine atom. A significant fragment corresponding to the loss of the tert-butyl group (M-57) is also expected. |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from general procedures for the N-Boc protection of anilines.

Synthesis of this compound

This procedure involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Materials:

-

2-bromoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromoaniline (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Synthetic Applications and Workflow

This compound is a versatile building block in organic synthesis. The Boc-protected amino group is stable under many reaction conditions, while the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Below is a diagram illustrating a typical synthetic workflow where this compound is used in a Suzuki coupling reaction to synthesize a biaryl compound, a common structural motif in medicinal chemistry.

References

The Sentinel of Synthesis: A Technical Guide to the Role of the Boc Protecting Group in Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the manipulation of aniline derivatives which are pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the Boc group's role in aniline chemistry, offering a comprehensive overview of its application, mechanisms, and strategic importance in complex molecular synthesis.

Core Principles: Protection and Deprotection of Anilines

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[1][2] This reversible protection is the key to its utility, allowing for the selective modification of other parts of the molecule.

Boc Protection of Anilines

The most common method for the introduction of the Boc group onto an aniline is through the reaction with di-tert-butyl dicarbonate (Boc₂O).[3][4] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[1][5]

Mechanism of Boc Protection:

The reaction mechanism involves the nucleophilic attack of the aniline on the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide, carbon dioxide, and the protonated N-Boc aniline. The tert-butoxide then acts as a base to deprotonate the aniline, yielding the final product.[1][5]

Figure 1: Mechanism of Boc protection of an aniline.

Experimental Protocol: General Procedure for Boc Protection of Aniline

A solution of aniline (1.0 mmol) and di-tert-butyl dicarbonate (1.1 mmol) in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) is stirred at room temperature.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the N-Boc-protected aniline.[4]

| Substrate | Reagent | Solvent | Catalyst | Time | Temperature | Yield (%) | Reference |

| Aniline | (Boc)₂O | THF | Triethylamine (TEA) | 2 h | Room Temp. | >95% | [6] |

| 3-Chloroaniline | (Boc)₂O | Water | None | 4 h | Room Temp. | High | [7] |

| Various Anilines | (Boc)₂O | Methanol | None | < 1 min - 2 h | Room Temp. | High | [8] |

| Various Amines | (Boc)₂O | Solvent-free | Sulfamic Acid | < 1 min | Room Temp. | High | [6] |

Table 1: Representative conditions for the Boc protection of anilines.

Deprotection of N-Boc Anilines

The removal of the Boc group is typically achieved under acidic conditions.[1][3] The acid-lability of the Boc group is a key feature, allowing for its selective cleavage in the presence of other protecting groups that are stable to acid.[3]

Mechanism of Boc Deprotection:

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free aniline and carbon dioxide.[1][5]

Figure 2: Mechanism of acidic deprotection of an N-Boc aniline.

Experimental Protocol: General Procedure for Boc Deprotection of N-Boc Aniline

The N-Boc protected aniline (1.0 mmol) is dissolved in a suitable solvent, such as dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 equivalents) is added, and the mixture is stirred at room temperature.[3] The reaction is typically complete within 1-2 hours. The volatiles are removed in vacuo to yield the deprotected aniline salt.

| Substrate | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |

| N-Boc Aniline | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 h | Room Temp. | High | [3] |

| N-Boc Amines | Water | None | 12 min | 90-100 °C | Excellent | [9][10][11] |

| N-Boc Amines | Oxalyl Chloride | Methanol | 1-4 h | Room Temp. | up to 90% | [12] |

| Aromatic N-Boc Amines | Montmorillonite K10 clay | Dichloroethane | Selective | Room Temp. | High | [6] |

Table 2: Representative conditions for the deprotection of N-Boc anilines.

Modulating Reactivity and Directing Regioselectivity

Beyond its protective role, the N-Boc group significantly influences the reactivity of the aniline ring, enabling synthetic strategies that would otherwise be challenging.

Directed Ortho-Metalation (DoM)

The N-Boc group is a powerful directing group for ortho-lithiation.[13][14] Treatment of an N-Boc aniline with a strong base, such as tert-butyllithium, results in the selective deprotonation of the ortho-position due to the coordinating effect of the carbamate group. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce substituents specifically at the C2 position.[13][15]

Figure 3: Workflow for directed ortho-metalation of N-Boc aniline.

Influence on Electrophilic Aromatic Substitution

The N-Boc group is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[16][17] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[16][18] However, the bulky nature of the Boc group can sterically hinder the ortho-positions, often leading to a preference for para-substitution.[19]

Applications in Drug Development and Complex Molecule Synthesis

The strategic use of the Boc protecting group in aniline derivatives is a cornerstone of modern pharmaceutical development and the synthesis of complex organic molecules.[2][20] It allows for the precise and controlled construction of molecular architectures, leading to higher yields and purities of the target compounds.[2]

For instance, in the synthesis of multi-substituted aniline-based drugs, the Boc group can be used to:

-

Prevent N-alkylation or N-acylation while other functional groups on the aromatic ring are being modified.[2]

-

Direct the regioselective introduction of substituents via ortho-metalation.[21]

-

Enable the synthesis of complex heterocyclic scaffolds where the aniline nitrogen is part of the ring system.[21]

Figure 4: A generalized workflow illustrating the use of Boc protection in drug synthesis.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of aniline derivatives. Its ease of introduction and removal, coupled with its ability to modulate reactivity and direct regioselectivity, makes it a versatile and powerful group for the construction of complex molecules. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of Boc-protected anilines in their synthetic endeavors.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. mcours.net [mcours.net]

- 10. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]

- 11. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

- 21. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for ensuring the integrity and reliability of this critical reagent.

This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected ortho-bromoaniline. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for its application in various coupling reactions, making the understanding of its stability paramount for successful and reproducible synthetic outcomes.

Summary of Key Stability and Storage Parameters

The stability of this compound is influenced by several environmental factors. Adherence to recommended storage and handling protocols is essential to prevent degradation and maintain the compound's purity.

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | Store in a cool place, with some suppliers recommending 2-10 °C. | [1] |

| Atmosphere | Store in a dry and well-ventilated place. Some sources suggest storing under an inert gas. | [2][3] |

| Light Exposure | Keep container tightly closed and in a dark place. The compound is noted to be light-sensitive. | [1][3][4] |

| Moisture | Store in a dry environment. | [2][3] |

| Physical Form | Solid or liquid. | [1] |

| Incompatible Materials | Strong oxidizing agents and acids. | [1] |

| Hazardous Decomposition | May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [4] |

Factors Influencing Chemical Stability

The chemical integrity of this compound is primarily threatened by conditions that can lead to the cleavage of the Boc protecting group or other degradative pathways. The following diagram illustrates the key factors that can impact the stability of the compound and the recommended conditions for its storage.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

Thermal Stability Assessment

This protocol aims to evaluate the thermal robustness of the compound.

Caption: Workflow for assessing thermal stability.

Methodology:

-

Sample Preparation: Accurately weigh samples of this compound into vials. For solution-state studies, dissolve the compound in a high-boiling, inert solvent (e.g., diphenyl ether, sulfolane).

-

Exposure: Place the vials in calibrated ovens or heating blocks set to various temperatures (e.g., 40°C, 60°C, 80°C, and temperatures approaching its boiling point under vacuum). Include a control sample stored at the recommended storage temperature (e.g., 4°C).

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and identify any degradation products.

-

Data Interpretation: Plot the concentration of this compound against time for each temperature. Calculate the degradation rate constants and half-life to quantify its thermal lability.

Photostability Assessment (Adapted from ICH Q1B Guidelines)

This protocol is designed to determine the compound's sensitivity to light.

Methodology:

-

Sample Preparation: Place samples of the solid material or in a suitable solvent in chemically inert, transparent containers. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that meets ICH Q1B Option II criteria, which includes a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC or LC-MS.

-

Comparison: Compare the chromatograms of the exposed and control samples. A significant decrease in the parent peak or the appearance of new peaks in the exposed sample indicates photosensitivity.

Stability in Acidic and Basic Conditions

This protocol assesses the lability of the Boc group under acidic and basic conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of acidic and basic solutions (e.g., HCl solutions of varying molarity, trifluoroacetic acid in dichloromethane, and aqueous solutions of sodium hydroxide or sodium carbonate).

-

Reaction: Stir the solutions at room temperature or a slightly elevated temperature.

-

Monitoring: Monitor the progress of the reaction over time by TLC or LC-MS to observe the disappearance of the starting material and the appearance of 2-bromoaniline.

-

Kinetics: For quantitative analysis, the kinetics of the deprotection can be studied by monitoring the reaction rate at different acid/base concentrations and temperatures.

Conclusion

This compound is a stable compound when stored under the recommended conditions. Key factors to control are exposure to light, high temperatures, and incompatible materials such as strong acids and oxidizing agents. For researchers and drug development professionals, adherence to the storage guidelines summarized in this document is crucial for maintaining the quality and reactivity of this important synthetic intermediate, thereby ensuring the reliability and success of subsequent synthetic transformations. The provided experimental frameworks offer a starting point for any organization wishing to conduct more detailed, quantitative stability studies tailored to their specific applications.

References

An In-depth Technical Guide on the Solubility of N-(tert-Butoxycarbonyl)-2-bromoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of N-(tert-Butoxycarbonyl)-2-bromoaniline

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 78839-75-5 | |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Boiling Point | 110 °C at 0.3 mmHg | [2] |

| Density | 1.342 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.54 | [2] |

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule's structure contains both polar and non-polar regions, suggesting a varied solubility profile.

-

Non-polar characteristics: The presence of the phenyl ring and the tert-butyl group imparts significant non-polar character, suggesting probable solubility in non-polar solvents such as toluene, hexane, and diethyl ether.

-

Polar characteristics: The carbamate group introduces polarity and the potential for hydrogen bonding (as an acceptor), indicating that solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane is likely. The amino group of the parent aniline is protected, which reduces its ability to act as a hydrogen bond donor.

-

Protic Solvents: Solubility in polar protic solvents such as methanol, ethanol, and isopropanol is expected to be moderate. While the carbamate can accept hydrogen bonds, the overall non-polar surface area of the molecule may limit extensive solvation.

-

Aqueous In-solubility: The parent compound, 2-bromoaniline, is reported to be insoluble in water[3][4][5][6]. The addition of the large, hydrophobic tert-butoxycarbonyl group is expected to further decrease its solubility in aqueous solutions.

Based on this structural analysis, this compound is predicted to be most soluble in moderately polar to non-polar organic solvents. However, for precise applications, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust methods for determining the solubility of this compound are detailed below: the gravimetric method and the shake-flask method coupled with UV-Vis spectrophotometry.

3.1. Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the supernatant using a syringe filter compatible with the solvent.

-

Transfer the clear, saturated solution to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

3.2. Shake-Flask Method with UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

Part 1: Preparation of a Saturated Solution

-

Follow steps 1-6 from the gravimetric method to prepare a saturated solution and isolate the clear supernatant.

Part 2: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

Part 3: Determination of Solubility

-

Take a precise aliquot of the saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing and utilizing solubility data in a research context.

Caption: Logical workflow for solubility assessment and application.

This comprehensive guide provides a predictive framework and detailed experimental protocols to empower researchers in determining and utilizing the solubility of this compound. Accurate solubility data is fundamental to the successful progression of research and development in the chemical and pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Bromoaniline | 615-36-1 [chemicalbook.com]

- 4. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]

- 6. 2-Bromoaniline manufacturers and suppliers in india [chemicalbook.com]

Spectroscopic Profile of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis. Due to the limited availability of complete, publicly accessible spectral datasets for this specific compound, this guide presents a combination of experimental data for the closely related compound, tert-butyl (2-aminophenyl)carbamate, and predicted data for this compound based on established spectroscopic principles. This approach offers valuable insights into the expected spectral characteristics of the target molecule.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| tert-Butyl (2-aminophenyl)carbamate[1] | CDCl₃ | 7.25 | d | 8 | Ar-H |

| 7.01 | m | Ar-H | |||

| 6.80 | m | Ar-H (2H) | |||

| 6.22 | bs | NH | |||

| 3.72 | bs | NH₂ | |||

| 1.51 | s | C(CH₃)₃ (9H) | |||

| This compound (Predicted) | CDCl₃ | ~7.5-7.6 | d | ~8 | Ar-H |

| ~7.2-7.3 | t | ~8 | Ar-H | ||

| ~6.9-7.0 | t | ~8 | Ar-H | ||

| ~8.0-8.2 | d | ~8 | Ar-H | ||

| ~6.5-7.0 | bs | NH | |||

| ~1.5 | s | C(CH₃)₃ (9H) |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| tert-Butyl (2-aminophenyl)carbamate[1] | CDCl₃ | 153.94 | C=O |

| 139.18 | Ar-C | ||

| 126.20 | Ar-C | ||

| 125.09 | Ar-C | ||

| 124.79 | Ar-C | ||

| 120.13 | Ar-C | ||

| 117.98 | Ar-C | ||

| 80.67 | C(CH₃)₃ | ||

| 28.34 | C(CH₃)₃ | ||

| This compound (Predicted) | CDCl₃ | ~153 | C=O |

| ~138 | Ar-C | ||

| ~132 | Ar-C | ||

| ~128 | Ar-C | ||

| ~125 | Ar-C | ||

| ~122 | Ar-C | ||

| ~115 | Ar-C-Br | ||

| ~81 | C(CH₃)₃ | ||

| ~28 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound |

| N-H Stretch | 3400-3300 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 |

| C=O Stretch (carbamate) | 1725-1705 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-N Stretch | 1300-1200 |

| C-Br Stretch | 700-500 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) and Assignments |

| This compound | Electron Ionization (EI) | 271/273 (due to ⁷⁹Br/⁸¹Br isotopes) | 215/217 [M - C₄H₈]⁺, 172/174 [M - Boc]⁺, 157/159 [M - C₄H₈ - CO]⁺, 57 [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for both ¹H and ¹³C NMR data acquisition.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Data is typically acquired with 16 to 32 scans, a spectral width of -2 to 12 ppm, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio. A spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: A background spectrum of the empty accessory is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Methodological & Application

Application Notes and Protocol: Suzuki-Miyaura Coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(tert-butoxycarbonyl)-2-bromoaniline with various arylboronic acids. This reaction is a cornerstone in modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The protocol is based on established methodologies for similar, structurally relevant substrates, providing a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Representative Reaction Conditions

While extensive data for the specific Suzuki coupling of this compound is not widely published, the following table summarizes effective conditions reported for the structurally similar and more challenging unprotected ortho-bromoanilines.[4] These conditions serve as an excellent starting point for the optimization of the target reaction.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12-24 | Good | [5] |

| CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good | [5] |

| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | RT | 12-24 | Good | [6] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | Moderate | General |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | Moderate-Good | [7] |

Note: Yields are highly dependent on the specific arylboronic acid used.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. A conventional heating protocol and a microwave-assisted protocol are described.

Protocol 1: Conventional Heating

This protocol is adapted from successful couplings of sterically hindered ortho-substituted anilines.[4][5]

Materials and Equipment:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(OAc)₂, CataCXium® A Pd G3)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, 2-MeTHF)

-

Degassed water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%), if required. Add the catalyst/ligand mixture to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 10:1 organic solvent to water.

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a dedicated microwave reactor and appropriate microwave vials.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for several minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling to room temperature, work up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination using N-(tert-Butoxycarbonyl)-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, pseudohalides, and sulfonates, offering a versatile and efficient route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction is valued for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann condensation.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination using N-(tert-Butoxycarbonyl)-2-bromoaniline as the aryl halide substrate. The Boc-protecting group on the aniline makes this substrate particularly useful for the synthesis of ortho-substituted diamine derivatives, which are important building blocks in medicinal chemistry and ligand design.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step and prevent undesired side reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The data has been compiled from literature reports to provide a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction of this compound with Morpholine

| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |

| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |

| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 92 |

Table 2: Reaction of this compound with Aniline

| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 20 | 85 |

| Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 90 |

| G3-XPhos (2) | - | NaOt-Bu (1.4) | Dioxane | 90 | 24 | 93 |

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with morpholine and aniline. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of tert-butyl (2-(morpholin-4-yl)phenyl)carbamate

Materials:

-

This compound (1.0 mmol, 286 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

Xantphos (0.04 mmol, 23.1 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

-

Finally, add morpholine via syringe.

-

Place the sealed flask in a preheated heating block or oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).